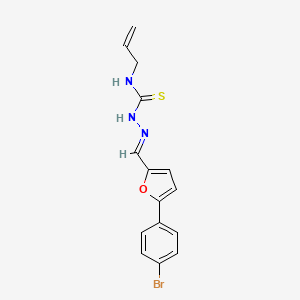

5-(4-bromophenyl)-2-furaldehyde N-allylthiosemicarbazone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 5-(4-bromophenyl)-2-furaldehyde N-allylthiosemicarbazone involves several steps, starting from basic aldehydes to form more complex structures through reactions with aryloxyacetylhydrazines or thiosemicarbazide. For example, new 5-(4-bromopheyl)-2-furfuraldehyde-N-aryloxyacetylhydrazones were synthesized by reacting 5-(4-bromopheyl)-2-furfuraldehyde with aryloxyacetylhydrazines, characterized by IR, ^1H NMR, ^13C NMR, and elemental analysis (Li Ying-jun, 2005).

Molecular Structure Analysis

The molecular structure of related compounds, like fluorinated aldehydes derived from 5-bromo-2-furfuraldehyde, reveals the importance of structural determination for understanding the properties and potential applications of these compounds. Compounds were prepared, and their structures determined through various spectroscopic methods (Juan L. Bautista, J. Tiburcio, H. Torrens, 2005).

Wissenschaftliche Forschungsanwendungen

Antiparasitic Activity

Thiosemicarbazones derived from 5-bromo-2-furfuraldehyde have demonstrated efficiency in combating the growth of Trypanosoma cruzi, the causative agent of Chagas' disease. These compounds, synthesized using nucleophilic aromatic substitution and condensation reactions, exhibited a strong reaction similar to conventional treatments, with certain derivatives showing the highest antiparasitic activity. Their effectiveness may be attributed to the presence of nitro groups in the molecules (Moreno-Rodríguez et al., 2014).

Antimicrobial and Anti-inflammatory Agents

A range of thiosemicarbazone derivatives, including 5-aryl-2-furfuraldehyde thiosemicarbazones, have been evaluated for their antibacterial and anti-inflammatory properties. These compounds, when tested, displayed varying degrees of effectiveness, with some showing comparable anti-inflammatory activity to Ibuprofen (Holla et al., 2003).

Potential in Cancer Therapy

Thiosemicarbazone derivatives, including those derived from 5-bromo-2-furfuraldehyde, have shown promising results in inhibiting the proliferation and migration of lung cancer cells. A particular bismuth-containing complex demonstrated potent anti-cancer activity and induced apoptosis in cancer cells, with lower cytotoxicity to normal cells. This highlights the potential of these compounds as drug candidates in anti-cancer therapies (Ouyang et al., 2016).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

1-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]-3-prop-2-enylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrN3OS/c1-2-9-17-15(21)19-18-10-13-7-8-14(20-13)11-3-5-12(16)6-4-11/h2-8,10H,1,9H2,(H2,17,19,21)/b18-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTHWUVQAUAWLDV-VCHYOVAHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)NN=CC1=CC=C(O1)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCNC(=S)N/N=C/C1=CC=C(O1)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5577231.png)

![N-(3-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5577251.png)

![(3S)-N,N-dimethyl-1-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]azepan-3-amine](/img/structure/B5577256.png)

![1-(1H-indol-3-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5577257.png)

![1-[2-(4-methoxyphenyl)-7-methyl-3-quinolinyl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B5577258.png)

![6-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5577263.png)

![3-isopropyl-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5577294.png)

![N-(2-ethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5577303.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,2,3,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5577311.png)